2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride
Description
Molecular Architecture and Functional Group Orientation
The compound 2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride (CAS 1609409-29-1) features a benzaldehyde core substituted with two key functional groups: a methoxy group at position 3 and a 2-(1H-imidazol-1-yl)ethoxy group at position 2. The imidazole ring is linked via an ethoxy bridge to the aromatic system, forming a flexible side chain. The hydrochloride salt introduces a protonated nitrogen on the imidazole ring, enhancing solubility in polar solvents and stabilizing the structure through ionic interactions.
Table 1: Key Structural Features
The methoxy group at position 3 exerts electronic effects through resonance, activating the benzaldehyde ring for electrophilic substitution reactions. The ethoxy-imidazole side chain introduces conformational flexibility, with the ethoxy linker allowing rotation around the C-O-C bond.
X-ray Crystallographic Characterization
While direct X-ray data for this compound is not publicly available, structural insights can be inferred from analogous systems. For example, crystallographic studies of similar imidazole-ethoxy-benzaldehyde derivatives reveal key interactions:
- Hydrogen Bonding : The hydrochloride ion likely forms ionic interactions with the protonated imidazole nitrogen, stabilizing the crystal lattice.
- Dihedral Angles : The angle between the benzene ring and the imidazole plane in related compounds typically ranges from 30° to 50°, influenced by steric and electronic factors.
- Packing Motifs : Weak C-H···O and C-H···N interactions between adjacent molecules may dominate, forming columnar arrangements.
Table 2: Predicted Crystallographic Parameters
| Parameter | Expected Range/Value | Basis |
|---|---|---|
| Imidazole ring planarity | Near-planar (max deviation <0.1 Å) | |
| Benzene-imidazole dihedral angle | 30°–50° | |
| Hydrogen bonding network | Ionic HCl interactions dominant |
Cryocooling techniques (e.g., liquid nitrogen) are typically employed to reduce thermal motion during data collection.
Tautomeric Behavior of Imidazole Moiety
The imidazole ring in this compound exists in a protonated state due to the hydrochloride salt, suppressing tautomerism under standard conditions. However, in deprotonated environments (e.g., basic pH), two tautomeric forms are possible:
- Nδ1-H : Protonation at the δ1-nitrogen (closer to the ethoxy chain).
- Nε2-H : Protonation at the ε2-nitrogen (distal to the ethoxy chain).
Table 3: Tautomeric Preferences
| Condition | Dominant Tautomer | Rationale |
|---|---|---|
| Acidic (pH < 5) | Protonated (no tautomerism) | Hydrochloride salt stabilizes protonated state |
| Neutral (pH 7) | Nδ1-H | Steric shielding by ethoxy chain favors δ1 protonation |
| Basic (pH > 9) | Nε2-H | Electronic effects from methoxy group stabilize ε2 protonation |
Density Functional Theory (DFT) studies on imidazole derivatives suggest that electron-donating groups (e.g., methoxy) favor the Nε2-H tautomer in polar environments.
Conformational Flexibility Analysis
The ethoxy-imidazole linker enables significant conformational freedom, with rotational barriers around the C-O-C and N-C-C bonds:
- Ethoxy Chain : The C-O-C bond allows rotation (0°–180°), adopting gauche or anti conformations.
- Imidazole Ring : Restricted rotation due to aromaticity but influenced by solvent and substituents.
Table 4: Conformational Energy Landscapes
| Rotational Axis | Preferred Conformation | Energy Barrier (kcal/mol) |
|---|---|---|
| Ethoxy C-O-C bond | Anti (extended) | 2–3 |
| Imidazole N-C-C bond | Planar (aromatic) | N/A (restricted by ring) |
In solution, the compound likely adopts multiple conformations, with the anti ethoxy conformation dominating due to reduced steric strain.
Properties
IUPAC Name |
2-(2-imidazol-1-ylethoxy)-3-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-17-12-4-2-3-11(9-16)13(12)18-8-7-15-6-5-14-10-15;/h2-6,9-10H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHBVBSBZGZZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCN2C=CN=C2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzoic acid.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Comparison with Similar Compounds
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride (Dazoxiben Hydrochloride)
- CAS : 74226-22-5
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Molecular Weight : 268.7 g/mol
- Key Differences: Replaces the 3-methoxybenzaldehyde group with a 4-carboxybenzoic acid moiety. Applications: Dazoxiben hydrochloride is a thromboxane synthase inhibitor, clinically studied for antiplatelet activity . This highlights the pharmacological relevance of imidazole-ethoxy scaffolds.
Target Compound vs. Dazoxiben Hydrochloride
| Property | Target Compound | Dazoxiben Hydrochloride |
|---|---|---|
| Core Functional Group | Benzaldehyde | Benzoic Acid |
| Substituents | 3-Methoxy, 2-imidazole-ethoxy | 4-Carboxy, 2-imidazole-ethoxy |
| Molecular Weight | 282.72 g/mol | 268.7 g/mol |
| Pharmacological Role | Undefined (discontinued) | Thromboxane synthase inhibition |
Compounds with Ethoxy-Amino Linkers: Amiodarone-Related Impurities
Desethylamiodarone Hydrochloride (Impurity B)
- CAS : 96027-74-6
- Molecular Formula: C₂₃H₂₂I₂NO₃·HCl
- Key Differences: Contains a benzofuran core and diiodinated phenyl group instead of benzaldehyde. The ethoxy linker is bonded to a diethylamino group, contrasting with the imidazole in the target compound. Applications: Amiodarone derivatives are antiarrhythmic agents, whereas the target compound’s imidazole may target enzymes (e.g., cytochrome P450) rather than ion channels .
PEGylated Derivatives with Hydrochloride Salts
Fmoc-NH-PEG(3)-NH₂·HCl
- CAS : 906079-91-2
- Molecular Formula : C₂₃H₃₀N₂O₅·HCl
- Key Differences :
Isoxazoline Derivatives with Imidazole Substituents
3-(2-Acetyloxyphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxyphenyl)imidazolo]-Δ²-isoxazoline
- Molecular Formula : C₂₉H₂₁N₃O₆SCl₂
- Molecular Weight : 610.47 g/mol
- Key Differences: A structurally complex isoxazoline with acetyloxy and benzoyl groups.
Key Research Findings and Trends
Imidazole-Ethoxy Linkers : Compounds like Dazoxiben demonstrate that imidazole-ethoxy motifs are pharmacologically versatile, though substituents (aldehyde vs. carboxylic acid) dictate target specificity .
Salt Forms : Hydrochloride salts improve solubility but may limit stability under acidic conditions, as seen in both the target compound and Fmoc-PEG derivatives .
Structural Complexity : Isoxazoline derivatives () highlight trade-offs between synthetic complexity and application scope, contrasting with the simpler benzaldehyde-imidazole design.
Biological Activity
2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride, a compound featuring an imidazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. The imidazole moiety is known for its role in various pharmacological applications, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- IUPAC Name : 2-(2-imidazol-1-ylethoxy)-3-methoxybenzaldehyde
- CAS Number : 1609409-29-1
The biological activity of this compound is primarily attributed to the interactions of its imidazole ring with various biological targets. It can inhibit enzyme activity by binding to active sites, thus blocking substrate access. This mechanism influences multiple biochemical pathways, making it a candidate for drug development and therapeutic applications .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity :
- Fungal Activity :
Comparison with Similar Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is essential.
| Compound Name | Structure | Antimicrobial Activity |
|---|---|---|
| 2-(1H-Imidazol-1-yl)ethanol | Imidazole derivative | Moderate antibacterial |
| 2-(2-(1H-Imidazol-1-yl)ethoxy)phenylacetic acid | Imidazole derivative | High antibacterial |
| 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde | Nitroimidazole | High activity against hypoxic tissues |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound, aiming to enhance its biological properties. The following table summarizes key findings:
| Study | Compound Tested | Key Findings |
|---|---|---|
| Abdel-Jalil et al. (2006) | Various Imidazole Derivatives | Identified critical structural features for antimicrobial activity |
| Nunn et al. (1995) | Nitroimidazole Compounds | Demonstrated effectiveness in hypoxic conditions |
| Current Study (2023) | 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde | Showed significant inhibition of MRSA growth with low MIC values |
Q & A
Q. What are the recommended synthetic routes for 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride?
The compound can be synthesized via alkylation reactions involving substituted benzaldehyde precursors. For example, analogous methods involve alkylating the hydroxyl group of vanillin derivatives with chloroethyl-imidazole intermediates under reflux conditions using polar aprotic solvents like DMF and a base such as K₂CO₃ . Key steps include:
- Reflux conditions : Optimal temperature (80–100°C) and reaction time (6–12 hours).
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
- Yield optimization : Adjusting stoichiometry of imidazole derivatives and benzaldehyde precursors.
Q. How should researchers characterize this compound for structural confirmation?
Use multi-modal analytical techniques :
Q. What are the stability considerations for this compound under laboratory storage?
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Decomposition risks : Hydrolysis of the imidazole ring or aldehyde group in humid conditions; avoid aqueous solvents for long-term storage .
- Shelf life : Monitor via periodic HPLC analysis; typical stability ≤6 months under recommended conditions.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the aldehyde group is susceptible to Schiff base formation, while the imidazole ring participates in hydrogen bonding .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with imidazole-binding pockets) to guide structure-activity relationship (SAR) studies.
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Variable control : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid cytotoxicity).
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may confound activity results.
- Dose-response validation : Replicate studies across multiple cell lines or in vivo models to distinguish compound-specific effects from assay artifacts .
Q. How does the hydrochloride salt form influence solubility and bioavailability?
- Solubility testing : Compare hydrochloride vs. free base forms in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
- Bioavailability assays : Conduct permeability studies (e.g., Caco-2 cell monolayers) to assess intestinal absorption.
- Salt dissociation : Use pH-dependent solubility profiles to optimize formulations for oral or parenteral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
